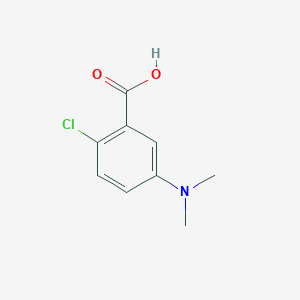

2-Chloro-5-dimethylaminobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

2-Chloro-5-dimethylaminobenzoic acid belongs to the broad class of halogenated benzoic acids. These are derivatives of benzoic acid, an aromatic carboxylic acid, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. mdpi.comresearchgate.net This class of compounds is of considerable interest in organic chemistry due to the profound effect that halogen substituents have on the electronic properties and reactivity of the aromatic ring and the carboxylic acid group. mdpi.com

Halogenated benzoic acids are rarely final products themselves but are valued as versatile intermediates in the synthesis of more complex molecules. google.comresearchgate.net They serve as foundational precursors for a wide array of products, including pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and food additives. mdpi.comgoogle.comresearchgate.net For instance, 2-chlorobenzoic acid is a key starting material for the widely used non-steroidal anti-inflammatory drug, Diclofenac. mdpi.com Similarly, other halogenated benzoic acid derivatives are crucial for preparing quinolone-based chemotherapeutic agents known for their excellent antimicrobial activity. google.com The strategic placement of halogen atoms can influence the biological activity and physical properties of the final products, making these intermediates highly valuable in drug discovery and materials science.

Overview of Structural Features and Functional Groups

The molecular structure of this compound is defined by a benzene ring substituted with three distinct functional groups. The systematic name precisely indicates the nature and position of these substituents:

Benzoic Acid Core : The foundational structure is benzoic acid, which consists of a benzene ring attached to a carboxylic acid group (-COOH).

Chloro Group (-Cl) : A chlorine atom is attached at the C2 position of the benzene ring (the carbon atom adjacent to the one bearing the carboxylic acid group). This is also known as the ortho position.

Dimethylamino Group (-N(CH3)2) : A dimethylamino group, which is a tertiary amine, is attached at the C5 position of the ring. This is also known as the meta position relative to the carboxylic acid.

The presence of these three groups on the benzene ring—an electron-withdrawing chloro group, an electron-donating dimethylamino group, and the carboxylic acid group—creates a unique electronic and steric environment. This specific arrangement of functional groups dictates the compound's chemical reactivity, influencing how it participates in further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molar Mass | 199.63 g/mol |

| CAS Number | 14389-06-1 |

| Appearance | Solid (predicted) |

Note: Data is based on computational predictions and standard chemical information, as extensive experimental data for this specific isomer is not widely published.

Significance in Contemporary Organic Synthesis and Chemical Research

While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the known applications of its structural analogues. Substituted aminobenzoic acids are important intermediates in various fields. For example, 2-Amino-5-chloro-3-methylbenzoic acid is a key intermediate for a new class of insecticides.

The functional groups present in this compound offer multiple reaction pathways, making it a potentially useful building block in organic synthesis. The carboxylic acid group can be converted into esters, amides, or acid chlorides. The chloro-substituent can be replaced through nucleophilic aromatic substitution reactions, and the aromatic ring itself can undergo further electrophilic substitution, with the directing effects of the existing groups influencing the position of new substituents.

Given the established roles of similar halogenated and aminated benzoic acids, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel pharmaceuticals, dyes, or specialty polymers where its specific substitution pattern is required to achieve a desired molecular architecture and function.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-chloro-5-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |

InChI Key |

WWIMLOPLLNXPLC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Dimethylaminobenzoic Acid

Established Synthetic Pathways from Precursors

The most well-documented routes to 2-Chloro-5-dimethylaminobenzoic acid involve the synthesis of an amino precursor, 2-amino-5-chlorobenzoic acid, followed by methylation. This multi-step approach is a cornerstone of its production.

Multi-Step Approaches via Functional Group Transformations

A prevalent and traditional pathway to synthesize this compound begins with 2-chlorobenzoic acid and proceeds through a sequence of nitration, reduction, and finally, N,N-dimethylation.

Nitration of 2-Chlorobenzoic Acid: The initial step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid to introduce a nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the chlorine (ortho-, para-directing) and the carboxylic acid (meta-directing) groups primarily yield a mixture of isomers. However, controlling the reaction temperature is crucial for regioselectivity. Carrying out the nitration at lower temperatures, such as 0-5°C, favors the formation of the desired 2-chloro-5-nitrobenzoic acid intermediate. google.comgoogleapis.com Higher temperatures can lead to the formation of other isomers like 2-chloro-3-nitrobenzoic acid and dinitro-chloro-benzoic acid. google.comgoogleapis.com

Reduction of 2-Chloro-5-nitrobenzoic Acid: The subsequent step is the reduction of the nitro group to a primary amine, yielding 2-amino-5-chlorobenzoic acid. This transformation can be accomplished using various reducing agents. Common laboratory and industrial methods include:

Catalytic Hydrogenation: Using catalysts like Raney nickel or rhodium on carbon (Rh/C) under a hydrogen atmosphere provides a clean and efficient reduction with high yields, often exceeding 90%. chemicalbook.comprepchem.com

Metal-Acid Systems: A classic method involves the use of metals such as iron filings in an acidic medium or zinc dust with acetic acid. google.comprepchem.com These methods are cost-effective, with one procedure reporting a yield of approximately 92% using a zinc-acetic acid system. prepchem.com

N,N-Dimethylation via Eschweiler-Clarke Reaction: The final step to obtain the target compound is the methylation of the primary amino group of 2-amino-5-chlorobenzoic acid. The Eschweiler-Clarke reaction is a well-established and effective method for this purpose. wikipedia.org This reaction uses an excess of formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. wikipedia.orgnrochemistry.com The reaction proceeds by forming an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. wikipedia.org This process is repeated to achieve dimethylation. A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com

| Step | Precursor | Key Reagents | Product | Typical Conditions | Reported Yield |

|---|---|---|---|---|---|

| 1. Nitration | 2-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | 0-5°C google.com | ~70% (of isolated amine) google.com |

| 2. Reduction | 2-Chloro-5-nitrobenzoic acid | H₂, Raney Ni or Zn, Acetic Acid | 2-Amino-5-chlorobenzoic acid | Room Temp (H₂) or Boiling (Zn) chemicalbook.comprepchem.com | 92-96% chemicalbook.comprepchem.com |

| 3. Dimethylation | 2-Amino-5-chlorobenzoic acid | Formaldehyde, Formic Acid | This compound | Heated (e.g., 80-100°C) wikipedia.orgnrochemistry.com | High (generally >90%) |

Regioselective Functionalization Strategies

Regioselective synthesis aims to introduce functional groups at specific positions on a molecule. For this compound, strategies could involve the direct amination of a di-halogenated precursor like 2,5-dichlorobenzoic acid. The carboxylic acid group activates the ortho-position (C2) for nucleophilic aromatic substitution, while the para-position (C5) is less reactive. This difference in reactivity allows for the regioselective introduction of an amine at the C2 position. Copper-catalyzed amination reactions are particularly effective for this type of transformation, enabling the coupling of aryl halides with amines. nih.govresearchgate.net Such a method would involve reacting 2,5-dichlorobenzoic acid with dimethylamine (B145610) in the presence of a copper catalyst to directly form the target molecule, offering a more convergent synthetic route.

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have emphasized the development of more sustainable and efficient processes. These emerging strategies are applicable to the synthesis of this compound and its intermediates.

Green Chemistry Principles in Synthesis

Green chemistry focuses on reducing the environmental impact of chemical processes. One key area of development is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. ajrconline.orgchemicaljournals.com This technique could be applied to various steps in the synthesis, such as the amination or methylation stages, potentially under solvent-free conditions, which further enhances the green credentials of the process. rasayanjournal.co.inunito.it

Catalytic Approaches and Reaction Optimization

Modern synthesis heavily relies on catalytic methods to improve efficiency and selectivity. Copper-catalyzed C-N cross-coupling reactions (a type of Ullmann condensation) represent a significant catalytic approach for forming the key amine bond. researchgate.netnih.gov

Research in this area focuses on optimizing reaction conditions to maximize yield and minimize waste. Key parameters for optimization include:

Catalyst System: While traditional copper powder can be used, modern systems may employ copper(I) salts like CuI or Cu₂O, often in combination with ligands to improve catalyst performance and solubility. researchgate.net

Base and Solvent: The choice of base (e.g., K₂CO₃) and a high-boiling point solvent (e.g., 2-ethoxyethanol) is critical for the reaction's success. nih.govresearchgate.net

Reaction Temperature and Time: Optimization studies aim to find the lowest possible temperature and shortest time that still result in a high yield, thereby saving energy and reducing the potential for side reactions. researchgate.net

These catalytic methods offer a more direct route to amino-benzoic acid derivatives compared to the classical nitration-reduction sequence and are a subject of ongoing research to improve their scope and efficiency.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Dimethylaminobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

In the ¹H NMR spectrum of 2-Chloro-5-dimethylaminobenzoic acid, the chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group and the electron-withdrawing chloro and carboxylic acid groups create a distinct pattern for the aromatic protons.

The protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The dimethylamino group will present as a singlet, typically in the upfield region, due to the free rotation around the carbon-nitrogen bonds, making the six protons chemically equivalent. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| N(CH₃)₂ | ~3.0 | Singlet |

| COOH | >10 | Broad Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the methyl carbons of the dimethylamino group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. For instance, the carbon attached to the carboxylic acid group and the one bonded to the chlorine atom will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-COOH | 125 - 135 |

| N(CH₃)₂ | ~40 |

Two-dimensional NMR techniques are instrumental in assigning the proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for each aromatic C-H group and the methyl groups of the dimethylamino function.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid will be observed as a strong, sharp peak around 1700 cm⁻¹. The C-N stretching of the aromatic amine and the C-Cl stretching will also give rise to characteristic bands in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N (Aromatic Amine) | 1250 - 1350 | Medium |

| C-Cl | 700 - 800 | Strong |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring and the C-Cl bond. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum.

Due to a lack of specific scientific data for "this compound" across the requested analytical techniques in publicly available literature, it is not possible to generate the detailed and data-rich article as per the provided outline. Searches for this specific compound did not yield detailed experimental findings, data tables, or in-depth structural analyses for the following sections:

X-ray Crystallography and Solid-State Analysis

Powder X-ray Diffraction (PXRD) Characterization

While the principles of these analytical methods are well-documented for other compounds, applying them to "this compound" without specific research findings would be speculative and would not meet the required standard of a scientifically accurate and informative article. Further research or access to proprietary databases would be necessary to acquire the specific data needed to fulfill this request.

Hirshfeld Surface Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture of a compound. The analysis generates a three-dimensional (3D) surface defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

Key insights are derived from mapping normalized contact distance (dnorm) onto the Hirshfeld surface. The dnorm value is based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate close intermolecular contacts (shorter than the sum of van der Waals radii), which are characteristic of strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length.

While specific Hirshfeld surface analysis data for this compound is not available in the literature, studies on structurally related chlorobenzoic acids and their derivatives provide a strong indication of the expected interactions. mdpi.comresearchgate.net For these types of molecules, the crystal packing is typically dominated by several key interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O). This functionality almost invariably leads to the formation of strong O—H⋯O hydrogen bonds, often resulting in centrosymmetric dimers where two molecules are linked in a head-to-head fashion. nih.gov These interactions appear as distinct, sharp spikes in the lower-right and upper-left regions of the 2D fingerprint plot.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, participating in C—Cl⋯O or C—Cl⋯N interactions, which contribute to the stability of the crystal structure.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can lead to π-π stacking, which would be visualized as specific regions in the fingerprint plots.

The analysis of these interactions is crucial for understanding the physical properties of the solid state, such as melting point, solubility, and crystal morphology.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are indispensable for characterizing the thermal stability, phase transitions, and decomposition behavior of chemical compounds.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting plot of mass versus temperature provides quantitative information about the thermal stability and composition of the material.

A TGA curve reveals the temperatures at which a compound begins to decompose, the distinct steps involved in its decomposition, and the mass of any residual material. For a compound like this compound, a TGA scan would indicate the onset temperature of thermal decomposition. The process might occur in a single step or multiple steps, corresponding to the loss of specific functional groups. For instance, studies on various substituted aminobenzoic acids show that mass loss, due to sublimation and subsequent decomposition, typically begins at temperatures above 100°C. akjournals.com Similarly, investigations into nitrobenzoic acid isomers show decomposition onset temperatures ranging from 120°C to 150°C. scielo.br The final residual mass at the end of the experiment, particularly when conducted in an inert atmosphere like nitrogen, gives an indication of the non-volatile inorganic content, which would be expected to be near zero for a pure organic compound.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with physical transitions and chemical reactions.

A DSC thermogram plots heat flow against temperature. Endothermic events, which absorb energy, appear as peaks pointing down (by convention) and typically correspond to melting or boiling. Exothermic events, which release energy, appear as peaks pointing up and can signify crystallization, cross-linking, or decomposition.

For this compound, a DSC analysis would precisely determine its melting point, which would be observed as a sharp endothermic peak. The area under this peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the solid. At higher temperatures, exothermic peaks may appear, indicating thermal decomposition. The temperatures and enthalpies associated with these transitions are crucial for understanding the material's thermal limits. The table below shows thermal data for related nitrobenzoic acid isomers, illustrating the type of information obtained from DSC analysis. scielo.br

| Compound | Onset Decomposition Temp. (T0) | Peak Decomposition Temp. | Heat of Decomposition (ΔHd) (J g-1) |

|---|---|---|---|

| o-Nitrobenzoic acid | ~120°C | 196°C | ~327 J g-1 |

| m-Nitrobenzoic acid | ~125°C | 181°C | ~588 J g-1 |

| p-Nitrobenzoic acid | ~150°C | 205°C | ~1004 J g-1 |

Note: The data presented is for nitrobenzoic acid isomers and serves as an illustrative example of typical DSC results for substituted benzoic acids. scielo.br

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and composition. It is widely used in materials science to characterize the morphology, including the size, shape, and texture, of crystalline and powdered materials.

For a purified sample of this compound, SEM analysis would provide valuable information about its solid-state morphology. The resulting micrographs would reveal the characteristic crystal habit of the compound, such as whether it forms needles, plates, prisms, or irregular aggregates. The technique can also determine the particle size distribution and reveal surface features like steps, kinks, or defects, which can influence the material's bulk properties, such as flowability and dissolution rate. This morphological information complements data from other analytical techniques, providing a more complete picture of the material's physical characteristics.

Elemental Analysis (C.H.N.S)

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimental results are compared with the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in confirming the identity of a newly synthesized compound and establishing its purity.

For this compound, the molecular formula is C₉H₁₀ClNO₂. The theoretical elemental composition can be calculated based on its molecular weight (199.63 g/mol ). An experimental analysis would involve combusting a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the sample.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 54.15% |

| Hydrogen (H) | 5.05% |

| Chlorine (Cl) | 17.76% |

| Nitrogen (N) | 7.01% |

| Oxygen (O) | 16.03% |

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Dimethylaminobenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid functionality of 2-Chloro-5-dimethylaminobenzoic acid is a versatile handle for a variety of chemical modifications, including the formation of esters, amides, and acid chlorides. These reactions are fundamental in organic synthesis for creating new compounds with potentially altered physical, chemical, and biological properties.

Esterification Reactions

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Another effective method is the Steglich esterification, which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.

Furthermore, esters can be synthesized by first converting the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with an alcohol. This two-step process is highly efficient and generally provides good yields of the desired ester. For instance, the reaction of 2-Chloro-5-dimethylaminobenzoyl chloride with an alcohol, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, readily affords the corresponding ester.

| Esterification Method | Reagents | General Conditions |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Heating with excess alcohol |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature, inert solvent |

| Via Acid Chloride | Alcohol, Base (e.g., Pyridine, Triethylamine) | Room temperature or gentle heating |

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation, often employed in the development of new pharmaceutical agents and functional materials. A common strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

One widely used method is the in-situ generation of a reactive intermediate using coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are effective for promoting amide bond formation. These reagents convert the carboxylic acid into a more electrophilic species, which is then readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to its corresponding acid chloride. The resulting 2-Chloro-5-dimethylaminobenzoyl chloride is a highly reactive acylating agent that readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride that is produced.

| Amide Synthesis Method | Key Reagents | Typical Solvents |

| Coupling Reagent-Mediated | DCC/HOBt, EDC/HOAt, HATU | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Via Acid Chloride | Thionyl chloride or Oxalyl chloride, followed by Amine and Base | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Acid Chloride Formation

The conversion of this compound to its acid chloride, 2-Chloro-5-dimethylaminobenzoyl chloride, is a key step for several subsequent derivatizations, including the synthesis of esters and amides as mentioned above. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction is often performed neat or in an inert solvent such as toluene (B28343) or dichloromethane. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acid chloride.

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acid chlorides. This reaction is often catalyzed by a small amount of dimethylformamide (DMF) and is typically carried out in an inert solvent like dichloromethane. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux in neat reagent or in a solvent like toluene | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Room temperature with catalytic DMF in a solvent like DCM | CO, CO₂, HCl |

Reactions at the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound is a site for nucleophilic aromatic substitution and a handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (e.g., conversion to hydroxyl groups)

While nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is generally challenging, the electronic nature of the substituents on the ring can influence its feasibility. In the case of this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group (or its deprotonated form) can affect the electron density of the aromatic ring and its susceptibility to nucleophilic attack.

The conversion of the chloro group to a hydroxyl group typically requires harsh reaction conditions, such as high temperatures and pressures, using a strong base like sodium hydroxide (B78521). The reaction proceeds through an addition-elimination mechanism, where the nucleophile (hydroxide ion) attacks the carbon atom bearing the chlorine, forming a high-energy intermediate (Meisenheimer complex), which then expels the chloride ion to yield the corresponding hydroxybenzoic acid derivative. The precise conditions for this transformation on this compound would need to be empirically determined, but literature precedents on similar substrates suggest that forcing conditions would likely be necessary.

Cross-Coupling Reactions

The chlorine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. google.comgoogle.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. google.com This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the benzoic acid ring. google.comyonedalabs.com

Heck Reaction: The Heck reaction enables the coupling of the aryl chloride with an alkene to form a substituted alkene. google.com This reaction is catalyzed by a palladium complex and requires a base. google.com The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of reaction conditions and ligands. This provides a route to stilbene (B7821643) and cinnamic acid derivatives of this compound.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. rsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.org This method is invaluable for the synthesis of arylalkynes, which are important building blocks in organic synthesis.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System |

| Suzuki-Miyaura | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N, piperidine) |

Reactions at the Dimethylamino Group

The tertiary amine functionality of the dimethylamino group is a key site for chemical transformations, including quaternization and oxidation.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. Quaternization is a fundamental reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This process transforms the neutral tertiary amine into a positively charged quaternary ammonium cation.

For this compound, this reaction can be readily achieved by treatment with an alkyl halide, such as methyl iodide (CH₃I). The nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the corresponding quaternary ammonium iodide salt. This transformation significantly alters the electronic properties and solubility of the parent molecule.

General Reaction Scheme for Quaternization:

Figure 1: Illustrative quaternization reaction of this compound with methyl iodide to form a quaternary ammonium salt.

The dimethylamino group is also prone to oxidation, which can lead to several products depending on the oxidizing agent and reaction conditions. The two primary oxidation pathways for aromatic tertiary amines like the one in this compound are the formation of an N-oxide and oxidative N-demethylation. nih.govlibretexts.org

N-Oxide Formation: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of the corresponding N,N-dimethylaniline N-oxide derivative. nih.govebi.ac.ukresearchgate.net In this reaction, an oxygen atom is transferred to the nitrogen atom of the dimethylamino group. libretexts.org N-oxides are often intermediates in the metabolic pathways of tertiary amines. nih.gov

Oxidative N-Demethylation: This pathway involves the removal of one or both methyl groups from the nitrogen atom. This process can be catalyzed by various chemical or biological systems, often proceeding through an N-oxide intermediate or a radical cation. mdpi.comresearchgate.netnih.govmdpi.com The reaction typically results in the formation of the corresponding N-methylaniline derivative and formaldehyde (B43269). nih.gov Various oxidizing systems, including those involving manganese or iron catalysts, have been shown to facilitate the N-demethylation of N,N-dimethylaniline derivatives. mdpi.comresearchgate.netnih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, the substitution pattern is determined by the interplay of three distinct groups:

Dimethylamino Group (-N(CH₃)₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance. It is a powerful ortho, para-director.

Chloro Group (-Cl): Halogens are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. researchgate.net

Carboxylic Acid Group (-COOH): This is a deactivating group because the carbonyl functionality withdraws electron density from the ring through both inductive and resonance effects. It acts as a meta-director.

The available positions for substitution are C2, C4, and C6 (numbering the carboxylic acid at C1).

The C2 position is already occupied by the chloro group.

The C4 position is ortho to the dimethylamino group and meta to the carboxylic acid group.

The C6 position is also ortho to the dimethylamino group and meta to the chloro group.

Given the potent directing effect of the dimethylamino group, incoming electrophiles will preferentially attack the C4 and C6 positions. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Synthesis of Advanced Derivatives

The functional groups on this compound serve as handles for the synthesis of more complex molecules, including vibrant azo dyes and diverse heterocyclic structures.

This compound is an excellent coupling component for the synthesis of azo dyes. The strongly activating dimethylamino group facilitates the azo coupling reaction, which is an electrophilic aromatic substitution. The typical synthesis involves the reaction of a diazonium salt with the activated aromatic ring of this compound under alkaline conditions.

A common strategy involves the diazotization of a heterocyclic amine, such as a derivative of 2-aminothiazole, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a heterocyclic diazonium salt. This electrophilic salt is then added to a solution of this compound, leading to substitution at the position ortho to the dimethylamino group (C4 or C6).

The resulting azo dyes are often polydentate ligands capable of forming stable coordination complexes with various metal ions. For instance, azo dyes derived from thiazole (B1198619) and an aminobenzoic acid can act as tridentate ligands, coordinating with metal ions through the thiazole nitrogen, an azo group nitrogen, and the oxygen of the deprotonated carboxylic acid group. nih.govmdpi.commdpi.com This has led to the synthesis and characterization of numerous Ni(II), Cu(II), Zn(II), and Cd(II) complexes. nih.govmdpi.commdpi.com These complexes often exhibit distinct geometries, such as octahedral structures. mdpi.commdpi.com

| Ligand Precursor | Coupling Agent | Metal Ion | Complex Stoichiometry | Proposed Geometry |

|---|---|---|---|---|

| 2-amino-5-methylthiazole | 3-dimethylaminobenzoic acid | Ni(II) | ML₂ | Octahedral mdpi.com |

| 2-amino-5-methylthiazole | 3-dimethylaminobenzoic acid | Cu(II) | ML₂ | Octahedral mdpi.com |

| 2-amino-5-methylthiazole | 3-dimethylaminobenzoic acid | Zn(II) | ML₂ | Octahedral mdpi.com |

| 2-amino-5-bromothiazole | 3-dimethylaminobenzoic acid | Cd(II) | ML₂ | Octahedral mdpi.com |

The carboxylic acid function of this compound is a versatile starting point for the construction of various heterocyclic rings. These syntheses often involve the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride or an amide.

Thiazole Derivatives: Thiazoles can be synthesized via several routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The carboxylic acid of this compound can be first converted to the corresponding primary amide, which is then treated with a thionating agent like Lawesson's reagent to yield the thioamide. Subsequent reaction with an α-haloketone would lead to the formation of a substituted thiazole ring. ebi.ac.uk

Triazole Derivatives: 1,2,4-Triazoles can be prepared from carboxylic acid derivatives. For example, the carboxylic acid can be converted to its corresponding acid hydrazide. Reaction of the acid hydrazide with an isothiocyanate would yield an acylthiosemicarbazide, which can then be cyclized under basic conditions to form a mercaptotriazole. researchgate.net Alternatively, acid chlorides can react with aminoguanidine, followed by cyclization, to form 3-amino-1,2,4-triazoles. researchgate.net

Oxazole (B20620) Derivatives: The Robinson-Gabriel synthesis is a classic method for forming oxazoles, involving the cyclodehydration of an α-acylaminoketone. To utilize this compound in such a synthesis, it would first be coupled with an α-aminoketone to form the necessary precursor. Another powerful method is the van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov While not directly utilizing the carboxylic acid, derivatives of the parent molecule (e.g., a corresponding benzaldehyde) could be employed in this reaction.

Organometallic Derivatives (e.g., tin esters)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the synthesis, characterization, or reactivity of organometallic derivatives of this compound, including its tin esters. While the formation of organotin carboxylates is a well-established area of organometallic chemistry, with numerous studies on various substituted benzoic acids, specific derivatization studies involving this compound appear to be absent from the available public domain literature.

Generally, organotin esters (carboxylates) are synthesized through several common pathways:

Reaction of an organotin oxide or hydroxide with the carboxylic acid: This is a prevalent method that typically proceeds with the removal of water, often azeotropically, to drive the reaction to completion. For example, the reaction of a trialkyltin oxide ((R₃Sn)₂O) or a dialkyltin oxide (R₂SnO) with a carboxylic acid (R'COOH) would yield the corresponding trialkyltin carboxylate (R₃SnOOCR') or dialkyltin dicarboxylate (R₂Sn(OOCR')₂), respectively.

Reaction of an organotin halide with the sodium or potassium salt of the carboxylic acid: This metathesis reaction is another common route to organotin carboxylates.

Direct reaction of an organotin halide with the carboxylic acid in the presence of a base: The base is used to neutralize the hydrogen halide formed during the reaction.

The resulting organotin carboxylates exhibit a wide range of structural diversity, including monomeric, dimeric, and polymeric structures, depending on the nature of the organic groups on the tin atom and the steric and electronic properties of the carboxylate ligand. The coordination number of the tin atom can vary, commonly being four, five, or six. Spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are crucial for characterizing these compounds, with the difference between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νas(COO) - νs(COO)) in the IR spectrum providing insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging). X-ray crystallography provides definitive structural information.

However, it must be reiterated that while these are general principles for the synthesis and characterization of organotin carboxylates, no specific data for derivatives of this compound could be located. Therefore, no data tables or detailed research findings for this specific compound can be presented.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Dimethylaminobenzoic Acid

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-Chloro-5-dimethylaminobenzoic acid, this process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. Common theoretical levels for this purpose include DFT with functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. mdpi.comnih.govnih.gov

The presence of rotatable bonds, such as the C-N bond of the dimethylamino group and the C-C bond of the carboxylic acid group, means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the different stable conformers and determine their relative energies. nih.govsapub.org The global minimum conformation is the most stable and, therefore, the most populated state under thermal equilibrium. Theoretical studies on similar substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key factor in determining conformational stability. conicet.gov.ar

Below is a table of representative optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C-COOH | 1.490 | |

| C=O | 1.210 | |

| C-OH | 1.350 | |

| C-N | 1.380 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-C-COOH | 120.5 | |

| O=C-OH | 122.0 | |

| C-C-N | 121.0 |

Note: These values are illustrative and based on typical results from DFT/B3LYP/6-311++G(d,p) calculations for structurally related molecules. mdpi.commdpi.com

The electronic structure of a molecule is described by its molecular orbitals. The most important of these for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the electron-donating dimethylamino group is expected to raise the HOMO energy, while the electron-withdrawing chloro and carboxylic acid groups are expected to lower the LUMO energy, likely resulting in a relatively small energy gap.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| Energy Gap (ΔE) | 4.35 |

Note: These values are representative and illustrate typical outcomes from DFT calculations for aromatic compounds with similar functional groups. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD provides insights into the dynamic behavior of molecules in various environments, such as in solution or interacting with a biological membrane. nih.govresearchgate.net

An MD simulation for this compound would involve defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for every atom in the system. This would allow for the observation of conformational changes, solvent interactions, and aggregation behavior over a specific timescale, typically from nanoseconds to microseconds. rsc.org For instance, MD simulations could be used to explore how the molecule interacts with water molecules, how it might aggregate with other molecules, or its mechanism for crossing a lipid bilayer, which is relevant for drug delivery. researchgate.netnih.gov

Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the correct structure among possible isomers or conformers.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | 11.0 - 13.0 (OH ) | 168.0 - 172.0 (C =O) |

| Aromatic Ring | 7.0 - 8.0 (H ) | 115.0 - 140.0 (C ) |

| Dimethylamino | 2.9 - 3.1 (N(CH ₃)₂) | 40.0 - 45.0 (N(C H₃)₂) |

Note: Predicted shifts are relative to TMS and are illustrative based on calculations for similar structures. nih.govchemicalbook.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. nih.govnih.gov This analysis helps in the detailed assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as C=O stretching, N-H bending, or C-Cl stretching. nih.gov

Reactivity and Reaction Mechanism Predictions

Computational chemistry can provide deep insights into the reactivity of a molecule and the mechanisms of its reactions. The FMO analysis described earlier is a primary tool for predicting reactivity. The locations of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which correspond to sites for electrophilic and nucleophilic attack.

For more complex analyses, computational methods can be used to model entire reaction pathways. researchgate.net By calculating the structures and energies of reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies. This allows for the prediction of reaction kinetics and thermodynamics, helping to elucidate complex reaction mechanisms and predict the most favorable reaction pathways.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

For this compound, molecular docking could be used to screen for potential biological targets. The process involves preparing the 3D structure of the ligand and the target protein, then using a docking algorithm to sample various binding poses of the ligand in the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nuv.ac.in Based on the structures of similar molecules, potential targets could include enzymes like kinases, cyclooxygenases (COX), or growth factor receptors. nih.govmdpi.com

The table below lists potential protein targets for which similar benzoic acid derivatives have shown activity, along with typical interaction data obtained from docking studies.

| Potential Protein Target | PDB ID | Representative Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.0 to -9.0 | Thr790, Met793, Asp855 |

| c-KIT Tyrosine Kinase | 1T46 | -8.0 to -9.5 | Cys673, Thr670, Asp810 |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | 4ASD | -6.5 to -8.5 | Cys919, Asp1046, Glu885 |

Note: This information is illustrative and based on docking studies of structurally related inhibitors against these targets. nuv.ac.innih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for the design of more potent and selective inhibitors.

Applications in Advanced Materials and Analytical Chemistry

Role as an Intermediate in Organic Synthesis and Fine Chemical Production

2-Chloro-5-dimethylaminobenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules within the fine chemical industry. Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a dimethylamino group on a benzene (B151609) ring, provides multiple reactive sites for further chemical modifications. Chlorobenzoic acid compounds, in general, are recognized as important building blocks for the synthesis of agrochemicals, pharmaceuticals, and dyes. The presence of the chloro and amino functional groups allows for a variety of coupling and substitution reactions, making it a versatile precursor for creating a diverse range of organic compounds.

Development of Chromogenic Reagents for Spectrophotometric Analysis

The core structure of this compound is particularly suitable for the synthesis of chromogenic reagents. These reagents are instrumental in spectrophotometric analysis due to their ability to form distinctly colored complexes with specific analytes, primarily metal ions. The dimethylamino group acts as an electron-donating group, enhancing the color intensity of the resulting complexes, while the carboxylic acid group can modulate the solubility and coordination properties of the reagent.

Derivatives of this compound have been synthesized and successfully employed as highly sensitive and selective chromogenic reagents for the spectrophotometric determination of various transition metal ions. By introducing an azo group (-N=N-) linked to a heterocyclic ring system, researchers have developed powerful analytical tools.

For instance, 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid (5-Me-BTAMB) , a derivative, reacts with nickel(II) in the presence of a surfactant to form a stable blue-violet complex. dss.go.thrsc.org This reaction allows for the direct determination of microamounts of nickel in materials like aluminum alloys. dss.go.thrsc.org Similarly, this reagent also forms complexes with cobalt(II), iron(II), copper(II), and palladium(II). dss.go.thrsc.org

Another significant derivative is 2-(2-quinolinylazo)-5-dimethylaminobenzoic acid (QADMAB) . This compound has been established as a sensitive and selective reagent for the spectrophotometric determination of cobalt. nih.govresearchgate.net The reaction between QADMAB and cobalt in a buffered medium containing a surfactant results in a violet complex, enabling the quantification of cobalt in diverse samples, including biological materials, alloys, and water. nih.govtandfonline.com QADMAB has also been applied to the determination of copper and nickel. tandfonline.com

The analytical characteristics of these chromogenic reagents are summarized in the table below, highlighting their effectiveness in metal ion analysis.

| Chromogenic Reagent | Metal Ion | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| 5-Me-BTAMB | Ni(II) | 640 | 1.32 x 10⁵ |

| QADMAB | Co(II) | 625 | 1.28 x 10⁵ |

Information regarding the specific application of this compound or its direct derivatives in the development of chromogenic reagents for the quantification of nucleic acids is not available in the reviewed scientific literature. Standard methods for nucleic acid quantification typically rely on the intrinsic ultraviolet absorbance of the nucleic acids themselves or the use of fluorescent dyes. sigmaaldrich.comqiagen.comwikipedia.org

Precursor for Molecules with Potential Biological Relevance in Academic Investigations (e.g., in vitro screening studies)

While direct in vitro screening studies of this compound are not extensively documented, its structural motifs are present in molecules with recognized biological activity. Its role as a synthetic precursor allows for the generation of novel compounds that are then subjected to academic investigations to explore their potential biological relevance. For example, the related compound, 2-amino-5-chlorobenzamide, is a known starting material for the synthesis of quinazoline (B50416) derivatives, a class of compounds with a wide range of pharmacological activities, including analgesic and anti-angiogenic effects. The synthesis of such derivatives from precursors like this compound enables researchers to create libraries of new molecules for in vitro screening against various biological targets.

Utilization as Reference Standards for Analytical Method Development and Validation

There is no readily available information from scientific literature or chemical supplier databases indicating that this compound is produced or certified as a reference standard for the purpose of analytical method development and validation. While it can be purchased as a chemical reagent, it does not typically come with the certification required for a reference standard.

Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives

The structural backbone of 2-Chloro-5-dimethylaminobenzoic acid offers a versatile platform for the synthesis of novel analogs and derivatives. Future research could focus on systematic modifications of its functional groups to modulate its physicochemical and biological properties.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and hydrazides. These derivatives are common in medicinal chemistry and could lead to compounds with novel activities. For instance, reaction with corresponding phenyl hydrazines can yield N-phenyl-benzoyl hydrazide derivatives. mdpi.com

Substitution at the Amino Group: The dimethylamino group can be altered. N-alkylation can be performed to introduce different alkyl chains. mdpi.com Furthermore, derivatives such as azoles and azines could be formed through reactions with reagents like isothiocyanate. mdpi.com

Aromatic Ring Functionalization: Further substitution on the benzene (B151609) ring could be explored. While the existing substituents direct incoming groups to specific positions, advanced catalytic methods could enable functionalization at less accessible positions. Azo derivatives, such as 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid, have been synthesized and demonstrate the reactivity of the aromatic core for creating chromogenic reagents. rsc.org

Bioisosteric Replacement: The chloro substituent or the carboxylic acid group could be replaced with bioisosteres (e.g., tetrazole for carboxylic acid) to potentially enhance biological activity or improve pharmacokinetic properties.

These synthetic explorations can lead to a diverse library of compounds derived from this compound, enabling comprehensive structure-activity relationship (SAR) studies.

Exploration of Unconventional Reactivity Pathways

Beyond classical transformations, future studies should investigate unconventional reactivity pathways to access novel molecular architectures.

C-H Functionalization: A significant area for exploration is the transition-metal-catalyzed C-H functionalization. While the carboxylate group typically directs functionalization to the ortho position, the development of novel templates and catalytic systems could enable selective meta-C-H functionalization, a known challenge for benzoic acid derivatives. researchgate.net This would provide a step-economical route to a range of meta-substituted arenes. researchgate.net

Decarboxylative Coupling: The carboxylic acid group can be used as a handle in decarboxylative coupling reactions, allowing for the introduction of various aryl, alkyl, or vinyl groups at the C1 position.

Photoredox Catalysis: Light-mediated reactions could unlock unique reactivity patterns not achievable through traditional thermal methods, such as novel cyclization or cross-coupling reactions.

Exploring these modern synthetic methods will not only expand the chemical space around this compound but also contribute to the broader field of synthetic methodology.

Advanced Spectroscopic and Crystallographic Studies

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. Advanced analytical techniques can provide deep insights.

Solid-State Characterization: Detailed single-crystal X-ray diffraction studies are fundamental. Investigating different polymorphs and solvates, similar to the solvate studies of 2-Chloro-5-nitrobenzoic acid with DMSO, can reveal how intermolecular interactions like hydrogen bonds influence the supramolecular assembly. researchgate.net

Spectroscopy Under Extreme Conditions: Techniques such as high-pressure Raman spectroscopy can be employed to study the compound's structural stability and the behavior of its functional groups under physical stress. bohrium.com This provides valuable data on the material's robustness.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HMBC, HSQC) can confirm structural assignments and provide detailed information about through-bond and through-space correlations, which is essential for complex derivatives.

Below is a table summarizing the proposed analytical studies:

| Analytical Technique | Research Goal | Potential Insights |

| Single-Crystal X-ray Diffraction | Determine 3D molecular structure and packing | Elucidation of hydrogen bonding networks, polymorphs, and solvate formation. researchgate.net |

| High-Pressure Raman Spectroscopy | Investigate structural stability under pressure | Understanding of non-bonded interactions and phase transitions. bohrium.com |

| 2D NMR Spectroscopy | Unambiguous structural confirmation of derivatives | Detailed connectivity and spatial relationships of atoms. |

| Mass Spectrometry | Characterization of novel synthesized compounds | Accurate mass determination and fragmentation pattern analysis. |

Integration with Machine Learning and AI for Predictive Chemistry

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), can accelerate the research and development process for derivatives of this compound.

Property Prediction: ML models can be trained on datasets of benzoic acid derivatives to predict various properties, such as Hammett's constants, which reflect the electron-donating or -withdrawing nature of substituents. researchgate.net Graph neural networks (GNNs) are particularly promising for this purpose. researchgate.net Such models can also predict biological activities and toxicity, guiding synthetic efforts toward compounds with more desirable profiles. mdpi.com

Reaction Outcome Prediction: AI algorithms can be used to predict the feasibility and potential yields of novel synthetic reactions, saving time and resources in the lab. acs.org This is especially useful when exploring unconventional reactivity pathways.

De Novo Design: Generative models can design novel analogs of this compound with specific desired properties, which can then be synthesized and tested.

The application of these in silico methods represents a shift towards a more data-driven and predictive approach in chemical research.

Potential for Multifunctional Material Design

The distinct functional groups on this compound make it an attractive building block for the design of multifunctional materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The chloro and dimethylamino groups would then decorate the pores of the MOF, imparting specific functionality, such as selective adsorption or catalytic activity.

Functional Polymers: The compound can be incorporated into polymers either as a monomer or as a pendant group. The resulting polymers could have applications in areas such as specialty coatings, membranes, or as materials with specific electronic or optical properties.

Biologically Active Materials: Given that many benzoic acid derivatives possess biological activity, materials incorporating this compound could be designed for applications in drug delivery, medical implants, or as antimicrobial surfaces. preprints.org

The design of such materials leverages the inherent chemical information encoded in the molecule to create higher-order structures with emergent properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-dimethylaminobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-substituted benzoic acid derivatives often involves coupling reactions or halogenation of precursor molecules. For example, coupling glycine benzyl ester with substituted benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) followed by catalytic hydrogenation is a viable pathway . Reaction parameters such as temperature (e.g., reflux in ethanol/water mixtures) and catalyst selection (e.g., palladium for hydrogenation) critically affect yield and purity. Contaminants like residual solvents or unreacted intermediates can be minimized using column chromatography .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 209–213°C for 2-amino-5-chlorobenzoic acid) with literature data to assess purity .

- Spectroscopy : Use IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR to confirm substitution patterns .

- Mass Spectrometry : Confirm molecular weight via GC/MS or LC-MS, referencing databases like NIST Chemistry WebBook for validation .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are effective due to the compound’s carboxylic acid moiety. For aqueous solubility, adjust pH to >7 using sodium hydroxide to deprotonate the acid group. Note that stability in alkaline conditions should be verified via UV-Vis or HPLC over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, 2-amino-4-chlorobenzoic acid has a reported mp of 231–235°C , while 4-amino-2-chlorobenzoic acid melts at 210–215°C . To resolve:

- Perform differential scanning calorimetry (DSC) to detect polymorphs.

- Cross-validate using X-ray crystallography (as done for sulfonamide derivatives in ).

- Reproduce synthesis under controlled conditions to isolate pure phases.

Q. What strategies improve the regioselectivity of halogenation in the synthesis of chloro-dimethylaminobenzoic acid analogs?

- Methodological Answer : Regioselectivity in electrophilic substitution can be directed using:

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with acetyl or tert-butoxycarbonyl (Boc) groups.

- Catalysts : Aluminum chloride (AlCl₃) enhances para-substitution in aromatic systems .

- Solvent Effects : Polar solvents like nitromethane favor specific transition states.

Q. How does the stability of this compound vary under photolytic or thermal stress?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via TLC or HPLC .

- Photostability : Expose to UV light (e.g., 254 nm) and assess degradation products using LC-MS.

- pH-Dependent Stability : Test in buffered solutions (pH 1–12) to identify hydrolysis-prone conditions .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Use in silico tools to model receptor interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.